molecular formula C16H14F2O3S B2441464 2-[(2,4-Difluorophenyl)sulfonyl]-1-(2,4-dimethylphenyl)ethanone CAS No. 1326923-22-1

2-[(2,4-Difluorophenyl)sulfonyl]-1-(2,4-dimethylphenyl)ethanone

Cat. No.: B2441464
CAS No.: 1326923-22-1
M. Wt: 324.34
InChI Key: VVSGMTAFHNESPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,4-Difluorophenyl)sulfonyl]-1-(2,4-dimethylphenyl)ethanone is an organic compound with a complex structure that includes both fluorine and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Difluorophenyl)sulfonyl]-1-(2,4-dimethylphenyl)ethanone typically involves a multi-step process. One common method includes the reaction of 2,4-difluorobenzene with sulfonyl chloride to form the sulfonyl intermediate. This intermediate is then reacted with 2,4-dimethylphenyl ethanone under controlled conditions to yield the final product. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Difluorophenyl)sulfonyl]-1-(2,4-dimethylphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction can produce sulfide derivatives.

Scientific Research Applications

2-[(2,4-Difluorophenyl)sulfonyl]-1-(2,4-dimethylphenyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2,4-Difluorophenyl)sulfonyl]-1-(2,4-dimethylphenyl)ethanone involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The fluorine atoms enhance the compound’s ability to penetrate biological membranes, increasing its efficacy in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluorophenyl sulfone
  • 2,4-Dimethylphenyl sulfone
  • 2,4-Difluorophenyl ethanone

Uniqueness

2-[(2,4-Difluorophenyl)sulfonyl]-1-(2,4-dimethylphenyl)ethanone is unique due to the combination of its functional groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

2-(2,4-difluorophenyl)sulfonyl-1-(2,4-dimethylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2O3S/c1-10-3-5-13(11(2)7-10)15(19)9-22(20,21)16-6-4-12(17)8-14(16)18/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSGMTAFHNESPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CS(=O)(=O)C2=C(C=C(C=C2)F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.